N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(dimethylamino)methylene]malonamide
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Description
N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(dimethylamino)methylene]malonamide is a useful research compound. Its molecular formula is C18H15Cl4N3O2 and its molecular weight is 447.14. The purity is usually 95%.
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Scientific Research Applications
Polyamide Synthesis
N1,N3-bis(2,4-dichlorophenyl)-2-[(dimethylamino)methylene]malonamide has been utilized in the synthesis of novel polyamides. Kihara, Sugimoto, and Endo (1999) demonstrated that ketene N,N-acetals reacted with isocyanates to yield polyamides incorporating the bis(dimethylamino)methylenemalonamide group. These polyamides, soluble in various organic solvents, can react with diacid chloride to form crosslinked polymers (Kihara, Sugimoto, & Endo, 1999).
Charge-Transfer Complexes
The compound has been involved in the synthesis of charge-transfer complexes. Rodríguez et al. (2001) prepared n-(N,N-dimethylamino)phenylethynes, which developed 1:1 charge-transfer complexes with TCNE, exhibiting unique spectroscopic characteristics (Rodríguez et al., 2001).
Organogelators Research
Research on malonamides, including the bis(dimethylamino)methylenemalonamide group, has also explored their potential as organogelators. Jokić et al. (2009) investigated bis(phenylglycinol)malonamide derivatives, revealing insights into their gelling properties and stereochemistry (Jokić et al., 2009).
Surfactant Synthesis
In the field of surfactants, Tao Mingsha (2014) demonstrated the synthesis of unsymmetrical Gemini surfactants based on malonamide. These surfactants, containing the bis(dimethylamino)methylenemalonamide group, showed improved foaming and emulsification performance compared to conventional surfactants (Tao Mingsha, 2014).
Properties
IUPAC Name |
N,N'-bis(2,4-dichlorophenyl)-2-(dimethylaminomethylidene)propanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl4N3O2/c1-25(2)9-12(17(26)23-15-5-3-10(19)7-13(15)21)18(27)24-16-6-4-11(20)8-14(16)22/h3-9H,1-2H3,(H,23,26)(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCAOWSNFFOTEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)NC1=C(C=C(C=C1)Cl)Cl)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl4N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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